molecular formula C10H20N2O4 B14623146 L-Isoleucyl-L-threonine CAS No. 59652-61-8

L-Isoleucyl-L-threonine

Cat. No.: B14623146
CAS No.: 59652-61-8
M. Wt: 232.28 g/mol
InChI Key: DRCKHKZYDLJYFQ-YWIQKCBGSA-N
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Description

L-Isoleucyl-L-threonine is a dipeptide composed of the amino acids L-isoleucine and L-threonine. Dipeptides are organic compounds formed by the linkage of two amino acids via a peptide bond. This compound is of interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Isoleucyl-L-threonine can be synthesized through standard peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid reacts with the amino group of the growing peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow further reactions.

Industrial Production Methods

Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. For instance, Escherichia coli strains can be modified to overproduce L-isoleucine and L-threonine, which are then chemically or enzymatically linked to form the dipeptide .

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-threonine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bond to yield the constituent amino acids.

    Oxidation and Reduction: Modifying the side chains of the amino acids.

    Substitution: Replacing functional groups on the amino acid side chains.

Common Reagents and Conditions

    Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride may be employed.

Major Products

The primary products of these reactions are the individual amino acids, L-isoleucine and L-threonine, or their modified forms depending on the reaction conditions .

Scientific Research Applications

L-Isoleucyl-L-threonine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.

    Biology: Investigated for its role in protein synthesis and metabolism.

    Medicine: Potential therapeutic applications due to its involvement in metabolic pathways.

    Industry: Utilized in the production of specialized peptides and proteins.

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-threonine involves its incorporation into proteins and peptides. It interacts with various enzymes and receptors, influencing metabolic pathways. The specific molecular targets and pathways depend on the biological context in which the dipeptide is used .

Comparison with Similar Compounds

Similar Compounds

  • L-Valyl-L-threonine
  • L-Leucyl-L-threonine
  • L-Isoleucyl-L-serine

Uniqueness

L-Isoleucyl-L-threonine is unique due to the specific properties imparted by the side chains of L-isoleucine and L-threonine. These properties can influence the dipeptide’s solubility, stability, and reactivity, making it distinct from other similar compounds .

Properties

CAS No.

59652-61-8

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

IUPAC Name

(2S,3R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C10H20N2O4/c1-4-5(2)7(11)9(14)12-8(6(3)13)10(15)16/h5-8,13H,4,11H2,1-3H3,(H,12,14)(H,15,16)/t5-,6+,7-,8-/m0/s1

InChI Key

DRCKHKZYDLJYFQ-YWIQKCBGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)O)N

Origin of Product

United States

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